5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
Overview
Description
5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is a complex organic compound that belongs to the class of bipyridines This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a tetrahydro-bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a difluoromethyl-substituted bipyridine derivative, followed by further functionalization to introduce the methyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid would yield an aryl-substituted bipyridine derivative .
Scientific Research Applications
5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mechanism of Action
The mechanism by which 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives with different substituents, such as:
- 4-Bromo-3,5-difluoroanisole
- 2-Bromo-5-fluoropyridine
- 5-Bromo-2-(difluoro(3,4,5-trifluorophenoxy)methyl)-1,3-difluorobenzene .
Uniqueness
What sets 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl apart is its specific combination of bromine, fluorine, and methyl groups, which confer unique chemical properties such as increased stability, reactivity, and potential for functionalization. These properties make it a valuable compound for various advanced applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-8-6-10(15-7-9(8)12)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAZRAQNSYPNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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